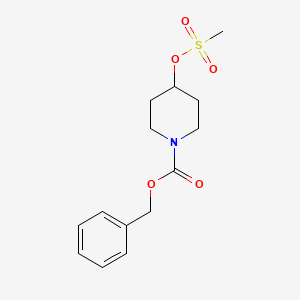

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBWIRHJLQDRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729079 | |

| Record name | Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199103-19-0 | |

| Record name | Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a compound with the CAS number 199103-19-0, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a methylsulfonyl group. Its molecular formula is C14H19NO4S, with a molecular weight of approximately 313.37 g/mol. The unique structural components contribute to its reactivity and potential interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO4S |

| Molecular Weight | 313.37 g/mol |

| CAS Number | 199103-19-0 |

| Functional Groups | Piperidine, Benzyl, Sulfonyl |

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits notable analgesic and anti-inflammatory properties. These effects are likely mediated through its interaction with specific biological pathways, including potential modulation of neurotransmitter systems. Preliminary studies suggest it may interact with opioid receptors, although detailed pharmacokinetic profiles are still required to confirm these interactions.

The compound's biological activity can be attributed to several mechanisms:

- Nucleophilic Substitution : The piperidine nitrogen can undergo nucleophilic substitution reactions, enhancing its reactivity.

- Sulfonate Esterification : The methylsulfonyl group may participate in sulfonate esterification reactions.

- Acid-base Reactions : The carboxylate moiety can engage in acid-base reactions, allowing versatility in synthetic pathways.

Case Studies and Research Findings

A series of studies have explored the compound's efficacy in various biological contexts:

- Pain Models : In animal models of pain, this compound demonstrated significant analgesic effects comparable to established analgesics.

- Inflammation Studies : In vitro studies showed that the compound reduced pro-inflammatory cytokine release, indicating its potential as an anti-inflammatory agent.

- Neurotransmitter Interaction : Investigations into its interaction with neurotransmitter systems revealed that it may modulate dopamine and serotonin pathways, further supporting its potential therapeutic applications .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Benzyl 4-{4-[(methylsulfonyl)oxy]butyl}piperidine-1-carboxylate (29)

- Structure : Features a butyl chain spacer between the piperidine ring and the methylsulfonyloxy group.

- Synthesis : Prepared via methanesulfonylation of Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (80% yield) .

- Applications : Serves as an intermediate for introducing 6-fluoroindole moieties (e.g., compound 30 in ) .

Benzyl 4-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate (17)

- Structure : Methylsulfonyloxy group attached via a methylene (-CH₂-) linker.

- Synthesis : Reacted with indole to form Benzyl 4-[(indol-1-yl)methyl]piperidine-1-carboxylate (43) in 47% yield .

- Key Difference : The methylene spacer reduces steric hindrance, enhancing reactivity in SN2 reactions compared to compound 27.

1-Cbz-4-(methylsulfonyloxymethyl)piperidine (CAS 159275-16-8)

- Structure : Similar to compound 17 but with a methylsulfonyloxymethyl substituent.

- Molecular Formula: C₁₅H₂₁NO₅S .

- Applications : Used in cross-coupling reactions and as a building block for protease inhibitors.

Protecting Group Variations

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4)

- Structure : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.

- Key Difference: The Boc group is acid-labile, enabling deprotection under milder conditions (e.g., trifluoroacetic acid) compared to the hydrogenolysis required for Cbz removal .

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7)

Functional Group Variations

Benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate

- Structure : Chlorosulfonyl (-SO₂Cl) group instead of methylsulfonyloxy.

- Reactivity : The chlorosulfonyl group is more electrophilic, making it prone to hydrolysis and nucleophilic substitution without requiring activation .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

Reaction Yields and Conditions

Key Structural and Functional Insights

Substituent Length : Longer chains (e.g., butyl in compound 29) reduce reactivity in substitution reactions due to steric effects.

Protecting Groups : Boc derivatives offer orthogonal deprotection strategies compared to Cbz analogs.

Electrophilic Reactivity : Methylsulfonyloxy groups are superior leaving groups compared to esters or hydroxymethyl groups, enabling efficient SN2 reactions.

Q & A

Q. What are the recommended safety protocols for handling Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Due to limited toxicological data (common among piperidine derivatives), adopt stringent precautions:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Store in sealed containers under inert gas (e.g., argon) in cool, dry conditions to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The methylsulfonyloxy (mesyl) group is typically introduced via nucleophilic substitution. A general approach involves:

- Reacting 4-hydroxypiperidine-1-carboxylate derivatives with methylsulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Using a base like triethylamine (TEA) to scavenge HCl, with reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Purification via column chromatography (silica gel, gradient elution) to isolate the product in ~60–70% yield .

Q. How can researchers confirm the structural integrity of synthesized batches?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Key signals include the benzyloxy carbonyl group (δ ~5.1 ppm, singlet) and piperidine protons (δ ~3.5–1.5 ppm, multiplet) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C14H18NO5S: 324.0909) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonate (S=O stretch at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the methylsulfonyloxy group influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The mesyl group acts as a superior leaving group compared to hydroxyl or halides, enabling:

- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form 4-aminopiperidine derivatives, monitored by LC-MS .

- Suzuki-Miyaura coupling : Replace the mesyl group with aryl boronic acids using Pd(PPh3)4 catalyst (yields ~50–75%) .

- Optimization : Solvent polarity (e.g., DMSO vs. THF) and temperature (60–100°C) critically affect reaction rates and byproduct formation .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%) for derivatives?

- Methodological Answer : Yield discrepancies often arise from:

- Purity of starting materials : Use freshly distilled MsCl and anhydrous solvents to avoid hydrolysis .

- Reaction time : Extend stirring to 24 hours for sterically hindered piperidine substrates .

- Workup procedures : Extract with ethyl acetate (3×) and dry over MgSO4 to recover product from aqueous phases .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) for coupling reactions to improve efficiency .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine molecular docking and QSAR models:

- Docking studies : Use AutoDock Vina to predict binding affinity to HDACs (a cancer target) based on the mesyl group’s electronegativity .

- QSAR parameters : Correlate logP (lipophilicity) and polar surface area (PSA) with cellular permeability using Schrödinger Suite .

- Synthetic prioritization : Focus on derivatives with predicted IC50 < 1 µM against tumor cell lines (e.g., MCF-7) .

Q. What are the challenges in characterizing degradation products under varying storage conditions?

- Methodological Answer : Hydrolysis of the mesyl group is a major degradation pathway. Mitigation strategies include:

- Stability studies : Store samples at 4°C, -20°C, and 25°C for 1–6 months; analyze via HPLC (C18 column, acetonitrile/water gradient) .

- Identify degradants : LC-MS/MS can detect piperidine-1-carboxylate (loss of mesyl group, m/z 206.1) and benzyl alcohol (byproduct) .

- Stabilizers : Add antioxidants (e.g., BHT) to formulations to slow oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.